3,3-Dibromopiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

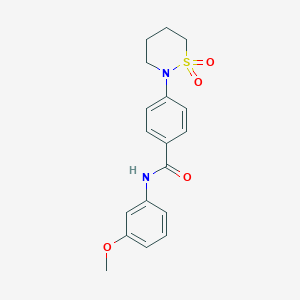

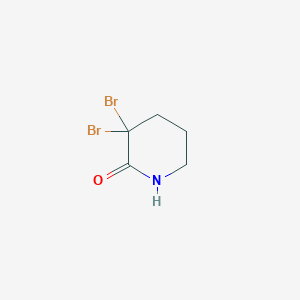

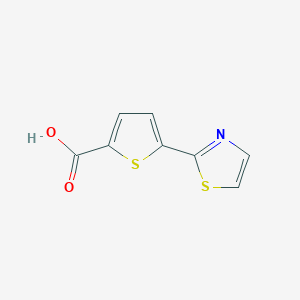

3,3-Dibromopiperidin-2-one is a chemical compound with the molecular formula C5H7Br2NO. It has a molecular weight of 256.92300 . It is commonly used in research and development .

Synthesis Analysis

The synthesis of 2-piperidinones, which includes this compound, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two bromine atoms attached at the 3rd carbon atom and a carbonyl group attached at the 2nd carbon atom .Chemical Reactions Analysis

The chemical reactions involving 2-piperidinones, including this compound, have been studied extensively . The organophotocatalysed [1+2+3] strategy developed allows for the synthesis of diverse substituted 2-piperidinones .Physical And Chemical Properties Analysis

This compound has a predicted density of 2.036±0.06 g/cm3, a predicted boiling point of 330.6±42.0 °C, and a melting point of 170-171 °C .Scientific Research Applications

Photophysical Probe Applications

- The molecule 2,2'-bipyridine-3,3'-diol (BP(OH)2) has been studied as a potential photophysical probe in inclusion and biological studies. Its binding to cyclodextrins (CDs) and human serum albumin (HSA) was explored, revealing that BP(OH)2 can be a microenvironment-sensitive probe, useful in various binding sites and biological systems. This suggests that similar compounds like 3,3-Dibromopiperidin-2-one could also be applied in such contexts (Abou-Zied, 2007).

Genetic Engineering for Chemical Synthesis

- Genetically engineered strains have been developed for the efficient biosynthesis of chemicals such as 1,3-Propanediol, showcasing the potential of using modified organisms in chemical production. This indicates a broader applicability for the synthesis of complex molecules like this compound (Yang et al., 2018).

Structural Studies and Drug Discovery

- Investigations into the structure of molecules like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone highlight the importance of structural analysis in the context of drug discovery, implying a role for this compound in similar research (Feun et al., 2002).

Binding Site Analysis and Neurological Studies

- The compound 2-(4-Phenylpiperidino)cyclohexanol (AH5183) has been used to study binding sites in the brain, particularly in relation to cholinergic nerve terminals. This points towards the potential of this compound in similar neurological and binding site analyses (Marien et al., 1987).

Ring Expansion in Chemical Synthesis

- The synthesis of 3-Aminopiperidines through ring expansion of prolinols illustrates innovative approaches in chemical synthesis, relevant for producing derivatives of this compound (Cochi et al., 2012).

Environmental Friendly Chemical Synthesis

- Research into the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using environmentally friendly conditions, starting from alcohols, suggests avenues for greener synthesis methods that could be applied to this compound (Kęciek et al., 2020).

Drug Discovery and Biological Activity

- The research into the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its use in advanced-stage solid cancers highlights the role of complex molecules in drug discovery and their potential biological activities, a realm where this compound could also play a part (Chao et al., 2012).

Metabolic Profiling and Spectroscopy Applications

- Studies on metabolic profiling and the use of NMR spectroscopy for biofluid analysis suggest a role for this compound in metabolic studies and spectroscopic applications (Beckonert et al., 2007).

Safety and Hazards

The safety data sheet for 3-bromopiperidin-2-one, a related compound, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3,3-dibromopiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKWDHCNKKHPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

![8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2534262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2534263.png)

![Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2534270.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)